molecular formula C12H14N4 B1271201 4-Piperazin-1-ylquinazoline CAS No. 59215-41-7

4-Piperazin-1-ylquinazoline

Cat. No. B1271201
CAS RN: 59215-41-7
M. Wt: 214.27 g/mol
InChI Key: KLTHGJYCURVMAK-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. It has a linear formula of C12H14N4 . The CAS Number is 59215-41-7 .


Molecular Structure Analysis

The molecular structure of 4-Piperazin-1-ylquinazoline consists of a quinazoline core with a piperazine substitution. The InChI code is 1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 . The molecular weight is 214.27 g/mol .

Scientific Research Applications

Inhibition of Platelet-Derived Growth Factor (PDGF) Receptor

4-Piperazin-1-ylquinazoline has been identified as a potent, selective, and orally bioavailable inhibitor of the platelet-derived growth factor (PDGF) receptor . This application is particularly important in the field of oncology, as PDGF plays a crucial role in cell proliferation and the formation of blood vessels in tumors .

Anticancer Applications

Piperazine heterocycles, including 4-Piperazin-1-ylquinazoline, have been highlighted for their potential as anticancer agents . They have been found to be effective against various types of cancer, including breast and liver cancer .

Antiangiogenic Properties

4-Piperazin-1-ylquinazoline derivatives have shown promising antiangiogenic properties . Antiangiogenic agents prevent the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Antiproliferative Activities

These compounds have demonstrated significant antiproliferative activities against various cancer cell lines . Antiproliferative agents inhibit the growth and multiplication of cells, which is particularly useful in slowing the progression of cancer .

Antiapoptotic Activities

4-Piperazin-1-ylquinazoline derivatives have also shown antiapoptotic activities . These compounds can prevent programmed cell death (apoptosis), which is a common mechanism by which cancer cells evade the body’s natural defenses .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Some 4-Piperazin-1-ylquinazoline derivatives have been designed and synthesized as inhibitors of VEGFR2 . VEGFR2 plays a key role in angiogenesis, and its inhibition can help to prevent the growth and spread of cancer cells .

properties

IUPAC Name

4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHGJYCURVMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365399
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-ylquinazoline

CAS RN

59215-41-7
Record name 4-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline (2.0 g, 12.2 mmol) (Tobe, Masanori, et al., Bioorg. Med. Chem. 2003, 11(3), 383) and DIEA (3.2 mL, 18.2 mmol) in 40 mL IPA was added Boc-piperazine (1.96 g, 12.81 mmol). The reaction mixture was heated to reflux and stirred for 20 hours, after which it was cooled to room temperature and concentrated by rotary evaporation. The residue was dissolved in dichloromethane (DCM) and washed with 1N NaOH. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was dissolved in 25 mL dioxane, and 4M HCl/dioxane (46 mL, 182 mmol) was added dropwise. The suspension was sonicated for 2 minutes and stirred 13 hours at room temperature, after which the reaction mixture was concentrated to dryness by rotary evaporation. The resulting amine HCl salt was dissolved in 2N NaOH and extracted with DCM. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was purified on silica (9:1:0.02 DCM/MeOH/NR4OH) to give 4-piperazinylquinazoline as a yellow oil (2.5 g, 96%). 1H NMR (CDCl3, 400 MHz) δ 8.74 (s, 1H), 7.92-7.86 (m, 2H), 7.76-7.70 (m, 1H), 7.48-7.42 (m, 1H), 3.75 (t, J=4.9 Hz, 4H), 3.09 (t, J=4.9 Hz, 4H), 1.89 (br s, 1H). Rt 0.70. MS (ESI+) [M+H]+ 215.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

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